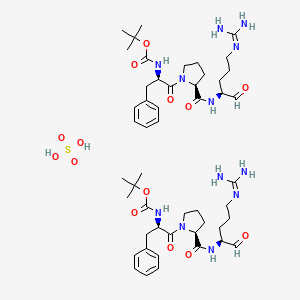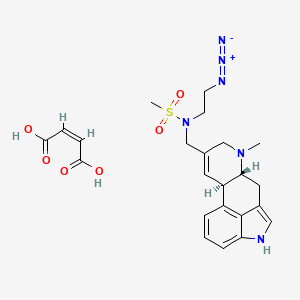
Isothipendyl
Descripción general
Descripción
Isothipendyl is a first-generation histamine H1 antagonist, commonly known as an antihistamine. It is primarily used as an antipruritic, which means it helps relieve itching. This compound also has anticholinergic properties, which can lead to side effects such as drowsiness. It is often applied topically to treat itching associated with insect bites and other allergic reactions .
Aplicaciones Científicas De Investigación
Isothipendyl has several scientific research applications, including:
Chemistry: It is used as a model compound in studying the behavior of antihistamines and their interactions with other chemicals.
Biology: this compound is used in research to understand the mechanisms of histamine receptors and their role in allergic reactions.
Medicine: It is studied for its potential therapeutic effects in treating allergic reactions and related conditions.
Industry: This compound is used in the formulation of topical creams and ointments for treating itching and other allergic symptoms
Mecanismo De Acción
Isothipendyl exerts its effects by selectively binding to histamine H1 receptors. This binding blocks the action of endogenous histamine, which is responsible for causing allergic symptoms such as itching and inflammation. By inhibiting histamine’s effects, this compound provides temporary relief from these symptoms. Additionally, this compound has sedative, anticholinergic, and antiserotoninergic effects, which contribute to its overall pharmacological profile .
Análisis Bioquímico
Biochemical Properties
Isothipendyl plays a significant role in biochemical reactions by competitively binding to histamine H1 receptors. This binding inhibits the pharmacological effects of histamines, providing temporary relief from symptoms such as itching and inflammation . The compound interacts with various biomolecules, including histamine H1 receptors, where it acts as an antagonist. Additionally, this compound exhibits anticholinergic and antiserotoninergic effects, interacting with cholinergic and serotonin receptors .
Cellular Effects
This compound influences various cellular processes by blocking histamine H1 receptors on the surface of cells. This action prevents histamine from exerting its effects, thereby reducing allergic symptoms such as itching and swelling . The compound also affects cell signaling pathways by inhibiting the action of histamine, which is involved in inflammatory responses. Furthermore, this compound’s anticholinergic properties can impact cellular metabolism by interfering with acetylcholine signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects by selectively binding to histamine H1 receptors. This binding blocks the action of endogenous histamine, leading to the inhibition of histamine-induced symptoms . The compound’s anticholinergic and antiserotoninergic effects are mediated through its interactions with cholinergic and serotonin receptors, respectively . These interactions result in the inhibition of neurotransmitter activity, contributing to the compound’s sedative and antipruritic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and pH, which can affect its efficacy . Long-term studies have shown that this compound maintains its antipruritic effects over extended periods, although its potency may decrease with prolonged exposure . Additionally, the compound’s degradation products may have different biological activities, impacting its overall effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively reduces itching and inflammation without causing significant adverse effects . At higher doses, this compound can induce toxic effects such as sedation and anticholinergic symptoms . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interaction with enzymes responsible for its biotransformation. The compound undergoes hepatic metabolism, where it is converted into inactive metabolites that are excreted via the kidneys . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, influencing its pharmacokinetics and overall bioavailability . The compound’s metabolic pathways can affect its therapeutic efficacy and potential for drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s distribution is influenced by factors such as tissue permeability and blood flow, affecting its localization and accumulation in target tissues . These factors play a critical role in determining the compound’s therapeutic effectiveness and potential side effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm and cell membrane, where it interacts with histamine H1 receptors . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target receptors to exert its effects . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its therapeutic potential . Understanding the subcellular localization of this compound is essential for optimizing its use in clinical settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isothipendyl can be synthesized through a series of chemical reactions. One method involves the reaction of 1-azaphenothiazine with sodium hydride and anhydrous acetonitrile under nitrogen protection. The reaction mixture is then refluxed, and 1-para-toluene sulfonyl-2-N,N-dimethyl propylamine is added. The mixture is further refluxed, cooled, and filtered to obtain this compound hydrochloride, which is then refined to produce this compound with a purity of over 99% .
Industrial Production Methods
The industrial production of this compound follows a similar process but on a larger scale. The continuous reaction method is used, which simplifies the process and reduces equipment investment. The yield of this compound in industrial production is typically over 70% .
Análisis De Reacciones Químicas
Types of Reactions
Isothipendyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the structure of this compound, leading to different derivatives.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium hydride, anhydrous acetonitrile, and 1-para-toluene sulfonyl-2-N,N-dimethyl propylamine. Reaction conditions often involve refluxing and maintaining specific temperatures to ensure the desired reactions occur .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can lead to various substituted compounds.
Comparación Con Compuestos Similares
Isothipendyl is similar to other first-generation antihistamines, such as promethazine and prothipendyl. it has unique properties that distinguish it from these compounds:
Promethazine: Like this compound, promethazine is an antihistamine with sedative and anticholinergic effects. promethazine is more commonly used for its antiemetic and sedative properties.
Prothipendyl: Prothipendyl is another antihistamine with similar properties to this compound. It is used primarily for its sedative and antipsychotic effects.
This compound’s primary use as an antipruritic and its specific binding affinity for histamine H1 receptors make it unique among these similar compounds .
Propiedades
IUPAC Name |
N,N-dimethyl-1-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19/h4-10,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJBSDFFQWMKBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048267 | |
| Record name | Isothipendyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isothipendyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015692 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Isothipendyl is a selective histamine H1 antagonist and binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. | |
| Record name | Isothipendyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08802 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
482-15-5 | |
| Record name | Isothipendyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isothipendyl [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isothipendyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08802 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isothipendyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isothipendyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOTHIPENDYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVZ7K9P0JY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isothipendyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015692 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213-216 | |
| Record name | Isothipendyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08802 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(5,6-Dimethoxy-1-benzimidazolyl)-3-[[2-(trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxamide](/img/structure/B1672544.png)
![3-Chloro-2,6-Dimethyl-5-{4-[4-(Trifluoromethoxy)phenoxy]phenyl}pyridin-4-Ol](/img/structure/B1672545.png)
![6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]-1-cyclopentenyl]pyridine-2-carboxylic Acid](/img/structure/B1672546.png)
![3-[(2-Bromophenyl)methoxy]-5-[6-(trifluoromethyl)benzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672548.png)
![(2R)-methyl-1-{3-[2-(3-pyridinyloxy)ethoxy]-2-pyrazinyl}piperazine](/img/structure/B1672550.png)
![2-[4-[2-[(2,4-Difluorophenyl)carbamoyl-heptylamino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid](/img/structure/B1672552.png)






